molecular formula C12H13Br2N5O B10838024 (-)-7-N-methyldibromophakellin

(-)-7-N-methyldibromophakellin

Cat. No.: B10838024
M. Wt: 403.07 g/mol
InChI Key: YPAFHZXYEACLQB-CMPLNLGQSA-N
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Description

(-)-7-N-Methyldibromophakellin is a brominated pyrrole-imidazole alkaloid isolated from marine sponges of the genus Agelas, primarily found in specimens collected from Papua New Guinea and Palau Island . This compound belongs to the phakellin family, characterized by a bicyclic pyrrole-imidazole core with bromine substitutions and an N-methyl group at position 5. Its structure confers unique bioactivity, including reported cytotoxicity and antimicrobial properties, though specific mechanisms remain under investigation .

Properties

Molecular Formula

C12H13Br2N5O

Molecular Weight

403.07 g/mol

IUPAC Name

(1R,5S)-3-amino-7,8-dibromo-4-methyl-2,4,6,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-2,7,9-trien-11-one

InChI

InChI=1S/C12H13Br2N5O/c1-17-10-12(16-11(17)15)3-2-4-18(12)9(20)7-5-6(13)8(14)19(7)10/h5,10H,2-4H2,1H3,(H2,15,16)/t10-,12+/m0/s1

InChI Key

YPAFHZXYEACLQB-CMPLNLGQSA-N

Isomeric SMILES

CN1[C@@H]2[C@]3(CCCN3C(=O)C4=CC(=C(N24)Br)Br)N=C1N

Canonical SMILES

CN1C2C3(CCCN3C(=O)C4=CC(=C(N24)Br)Br)N=C1N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Phakellin Derivatives

The phakellin alkaloids are distinguished by their bromination patterns and substituent groups. Key analogs of (-)-7-N-methyldibromophakellin include:

Key Findings :

  • Bromination significantly influences bioactivity. This compound’s dual bromine atoms enhance its cytotoxicity compared to monobrominated analogs like (-)-7-N-methylmonobromophakellin .
  • The N-methyl group at position 7 improves metabolic stability, as seen in its superior antimicrobial activity relative to non-methylated analogs such as 5-bromophakelline .

Comparison with Other Agelas Metabolites

The genus Agelas produces diverse alkaloids, including agelasines and agelagalastatin, which differ in core structure but share ecological roles (e.g., predator deterrence).

Table 2: Comparative Overview of Major Agelas Compounds
Compound Class Example Compounds Core Structure Bioactivity Highlights References
Brominated Phakellins This compound Pyrrole-imidazole bicyclic Cytotoxicity, antimicrobial
Agelasines Agelasine M, Gelasines A/B Diterpene alkaloids Antifungal, antiplasmodial
Agelagalastatin Agelagalastatin (291) Modified fatty acid Anti-inflammatory

Key Findings :

  • Unlike agelasines (diterpene alkaloids), this compound lacks a terpene backbone, which may limit its antiplasmodial activity but enhance target specificity in cancer cell lines .
  • Agelagalastatin, a phospholipid derivative, exhibits anti-inflammatory properties absent in brominated phakellins, highlighting functional divergence within Agelas metabolites .

Research Implications and Gaps

  • Ecological Role : Brominated phakellins may serve as chemical defenses in Agelas sponges, as evidenced by their toxicity to marine pathogens .
  • Synthetic Challenges : The complex pyrrole-imidazole scaffold hampers large-scale synthesis, restricting pharmacological development .

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